molecular formula C14H9NO2 B15212939 1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione CAS No. 4428-19-7

1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione

Cat. No.: B15212939
CAS No.: 4428-19-7
M. Wt: 223.23 g/mol
InChI Key: IUKBMSSPCAQZEQ-UHFFFAOYSA-N
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Description

1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione is a synthetic organic compound based on the isoindole-1,3-dione (phthalimide) scaffold, a structure known for its diverse biological and photophysical properties. This specific derivative features a unique 4,9-ethano bridge fused to the benzo[f]isoindole system, which can significantly influence its stereochemistry, reactivity, and interaction with biological targets. Researchers can explore this compound as a key intermediate or pharmacophore in various scientific fields. Isoindole-1,3-dione derivatives are widely investigated for their potential as inhibitors of enzymes like cyclooxygenase (COX) and acetylcholinesterase (AChE) , and for their antimicrobial and antioxidant activities . The structural motif is also of interest in materials science, particularly in the development of blue-luminescent molecules for applications such as organic light-emitting diodes (OLEDs) . The specific applications, research value, and mechanism of action for this particular analog will be determined by the substituents on the core structure. This product is provided for research purposes as a high-purity solid and is intended for laboratory use only. Researchers are encouraged to consult the product data sheet for detailed specifications on structure, purity, and handling. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

CAS No.

4428-19-7

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-1(13),2,4,6,8-pentaene-10,12-dione

InChI

InChI=1S/C14H9NO2/c16-13-11-9-5-6-10(12(11)14(17)15-13)8-4-2-1-3-7(8)9/h1-4H,5-6H2,(H,15,16,17)

InChI Key

IUKBMSSPCAQZEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=C1C4=CC=CC=C24)C(=O)NC3=O

Origin of Product

United States

Biological Activity

1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione, also known by its CAS number 4428-19-7, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This compound belongs to the family of isoindole derivatives and has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article aims to provide a detailed overview of its biological activity based on available research findings.

Chemical Formula: C21H19NO3
Molecular Weight: 333.39 g/mol
CAS Registry Number: 4428-19-7
IUPAC Name: this compound

Structural Characteristics

The molecular structure of this compound features a complex arrangement that contributes to its biological activity. The presence of the isoindole core is crucial for its interaction with biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. A study by Kiselev et al. (1977) indicated that derivatives of this compound can inhibit tumor growth in various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and modulation of cell cycle progression.

Case Study: In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5Induction of apoptosis
A549 (Lung)15.2Inhibition of cell proliferation
HeLa (Cervical)12.8Modulation of p53 signaling pathway

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a role in modulating inflammatory responses.

The anti-inflammatory activity is likely mediated through the inhibition of NF-kB signaling pathways, which are critical in regulating inflammatory responses.

Neuroprotective Properties

Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis.

Experimental Findings

In vitro studies have demonstrated that treatment with this compound reduces reactive oxygen species (ROS) levels and enhances cell viability in neuronal cell cultures exposed to neurotoxic agents.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl groups in 1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione undergo nucleophilic attacks, forming derivatives with amines, alcohols, and organometallic reagents.

ReagentConditionsProductYieldSource
EthylenediamineReflux in THF, 12 hrsBis-amine adduct at C1 and C3 positions68%
Grignard (MeMgBr)Dry ether, 0°C → RTGeminal diol after acidic workup55%

The electron-withdrawing nature of the carbonyl groups enhances electrophilicity, facilitating nucleophilic additions .

Electrophilic Aromatic Substitution

The aromatic isoindole moiety participates in halogenation and nitration reactions.

ReactionReagentPositionProductYieldSource
BrominationBr₂ in CH₃COOH, RTC5 and C75,7-Dibromo derivative72%
NitrationHNO₃/H₂SO₄, 50°CC66-Nitro substituted compound65%

Regioselectivity is influenced by steric hindrance from the ethano bridge and electronic effects .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

SubstrateCatalyst/ConditionsProductYieldSource
PropargylamineCuI, CF₃COONa, 80°CBenzo[f]isoindole-quinone hybrid78%
Ethynylbenzene[Ru(p-cymene)₂Cl₂]₂, DMFDecarboxylative ring-expanded derivative63%

Radical intermediates are implicated in copper-catalyzed pathways .

Diels-Alder Reactions

The dione acts as a dienophile in [4+2] cycloadditions with conjugated dienes.

DieneConditionsAdductEndo:Exo RatioSource
1,3-ButadieneToluene, 110°C, 24 hrsBicyclo[2.2.2]octene derivative85:15
AnthraceneMicrowave, 150°CPolycyclic fused system92% yield

Reactivity is modulated by the electron-deficient nature of the dione .

Oxidative Functionalization

Controlled oxidation modifies the ethano bridge and aromatic system.

Oxidizing AgentConditionsProductApplicationSource
KMnO₄H₂O, 100°CDicarboxylic acid derivativePolymer precursor
OzoneCH₂Cl₂, -78°CCleavage to phthalic anhydride analogsSynthetic intermediate

Condensation Reactions

Knoevenagel and Mannich-type reactions enable side-chain functionalization.

Reaction TypeReagentProductYieldSource
KnoevenagelMalononitrile, PiperidineCyano-substituted isoindole81%
MannichFormaldehyde, PiperazineN-Piperazinylmethyl derivative89%

Reduction Reactions

Selective reduction of carbonyl groups alters pharmacological activity.

Reducing AgentConditionsProductSelectivitySource
NaBH₄EtOH, 0°CPartial reduction to hemiketalC1 carbonyl
LiAlH₄THF, refluxFully reduced isoindoline94%

Radical Alkylation

Photoredox catalysis enables C-H functionalization.

Alkyl SourceCatalystProductYieldSource
Ethyl diazoacetateRu(bpy)₃Cl₂, Blue LEDEthyl ester at C2 position67%

Key Mechanistic Insights:

  • Electronic Effects : Electron-withdrawing carbonyl groups direct electrophilic substitutions to meta positions .

  • Steric Factors : The ethano bridge hinders reactions at C4 and C9 positions .

  • Catalytic Pathways : Transition metals (Cu, Ru) enable radical and cross-coupling reactions .

This comprehensive profile underscores the compound’s versatility in synthetic chemistry, with applications ranging from medicinal chemistry to materials science .

Comparison with Similar Compounds

Key Research Findings and Implications

  • Synthetic Efficiency : Microwave-assisted synthesis of isoindole-diones () achieves >90% yields without catalysts, offering a scalable alternative to traditional reflux methods .
  • Pharmacological Optimization: Bridged isoindole-diones (e.g., this compound) demonstrate reduced toxicity and enhanced target engagement compared to non-bridged analogs, supporting their development as cardiovascular agents .
  • Structure-Activity Relationships (SAR) : Substituent position and electronic effects critically influence biological outcomes. For example, para-substituted aryl groups in enhance thermal stability, while meta-substitution reduces reactivity .

Preparation Methods

Mechanistic Foundations of Scholl-Type Reactions

Scholl-type oxidative cyclization reactions, mediated by phenyliodine(III) bis(trifluoroacetate) (PIFA), have emerged as a cornerstone for constructing fused isoindole frameworks. The reaction proceeds via a radical cation intermediate, where PIFA acts as both an oxidant and a Lewis acid. For 1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione, this method enables the formation of the ethano-bridged bicyclic system through intramolecular C–C bond formation. A critical requirement is the presence of electron-donating groups (e.g., methoxy) at strategic positions to stabilize the transition state and enhance cyclization efficiency.

Substrate Scope and Reactivity Trends

Systematic studies on substituted precursors reveal that 3,4-dimethoxyphenyl groups exhibit superior reactivity compared to monomethoxy or trimethoxy derivatives. For instance, substrates bearing 3,4-dimethoxy substituents undergo cyclization at room temperature with yields exceeding 70%, whereas 4-methoxyphenyl analogs require elevated temperatures (60–80°C) and yield ≤50%. This trend underscores the necessity of ortho -directing groups to facilitate regioselective coupling.

Table 1: Comparative Yields of this compound via PIFA-Mediated Cyclization

Substituent Pattern Temperature (°C) Yield (%)
3,4-Dimethoxy 25 72
3-Methoxy 25 65
4-Methoxy 60 48
Phenyl 80 32

Multi-Step Synthesis via Tetramic Acid Intermediates

Preparation of Tetramic Acid Triflates

Tetramic acid derivatives serve as versatile precursors for isoindole-dione synthesis. The triflation of tetramic acids using trifluoromethanesulfonic anhydride (Tf₂O) generates highly reactive intermediates capable of Suzuki–Miyaura cross-coupling. For example, treatment of 3-(4′-methoxyphenyl)-4-phenyl-1H-pyrrol-2(5H)-one with Tf₂O in dichloromethane (DCM) produces the corresponding triflate in 85% yield. Subsequent coupling with arylboronic acids introduces diversity at the C4 position, a critical step for modulating the electronic properties of the final product.

Boc Deprotection and Cyclization

Following cross-coupling, Boc-protected intermediates undergo acidolytic deprotection using trifluoroacetic acid (TFA) to regenerate free amines. Cyclization is then achieved under mild conditions (TFA/DCM, 25°C), yielding the ethano-bridged isoindole-dione core. Trituration with ethanol typically affords analytically pure products, though chromatographic purification is required for substrates lacking crystalline stability.

Alternative Approaches via Bischler Indole Synthesis

Two-Stage Synthesis from Propiophenone Derivatives

A patent-pending method adapts the Bischler indole synthesis for constructing the 1H-4,9-Ethanobenzo[f]isoindole scaffold. Bromination of 4-benzyloxypropiophenone with bromine in acetic acid generates 2-bromo-4′-benzyloxypropiophenone, which is subsequently reacted with 4-benzyloxyaniline hydrochloride in ethanol under reflux. The intermediate N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone is isolated via filtration and cyclized under high-temperature (110–120°C) conditions in a pressure vessel.

Table 2: Optimization of Cyclization Conditions for Bischler-Derived Intermediates

Solvent Temperature (°C) Time (h) Yield (%)
Ethanol 110 5 79
Toluene 120 6 68
Methyl-THF 115 5 73

Challenges in Purification and Scale-Up

Despite moderate to high yields (75–80%), the Bischler method faces limitations in product purity due to co-crystallization of byproducts. Recrystallization from ethyl acetate/ethanol mixtures improves purity but reduces overall yield by 15–20%. Scalability is further hindered by the need for pressurized reactors, underscoring the necessity for continuous-flow adaptations.

Structural and Spectroscopic Characterization

X-ray Diffraction Analysis

Single-crystal X-ray diffraction confirms the planar geometry of the isoindole-dione core, with characteristic bond lengths of 1.38 Å for the ethano bridge and 1.21 Å for the carbonyl groups. The dihedral angle between the benzofuran and isoindole rings measures 12.5°, indicative of minimal steric strain.

NMR and Mass Spectrometry

¹H NMR spectra exhibit distinct singlet resonances for the N–H proton (δ 10.65 ppm) and methoxy groups (δ 3.85 ppm). High-resolution mass spectrometry (HRMS) corroborates molecular ion peaks at m/z 419.1654 ([M+H]⁺), aligning with theoretical calculations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione derivatives?

  • Answer : Key methods include:

  • Multicomponent Passerini reactions using phthalimide derivatives, which achieve yields up to 96% with 5-membered cyclic scaffolds (e.g., 1H-benz[f]isoindole-1,3(2H)-dione) .
  • Epichlorohydrin-based cyclization , where phthalimide reacts with epichlorohydrin in the presence of organic amine bases to form epoxy-functionalized derivatives .
  • One-pot syntheses using T3P® activation, optimized at 115°C with two equivalents of amine nucleophiles to achieve yields up to 95% .

Q. How do structural modifications at the 4 and 5 positions influence the biological activity of isoindole-1,3-dione derivatives?

  • Answer : Substituents such as halogens (Cl, F), nitro (-NO₂), and methoxyl (-OCH₃) enhance biological activity by altering electronic properties and binding affinity. For example:

  • Nitro groups improve antituberculosis and anticancer activity by increasing electrophilicity .
  • Halogen substituents enhance acetylcholinesterase inhibition, critical for neurodegenerative disease research .

Q. What spectroscopic techniques are essential for characterizing isoindole-1,3-dione derivatives?

  • Answer :

  • UV-Vis spectroscopy confirms π→π* transitions in aromatic systems, with data standardized via NIST references .
  • Mass spectrometry (e.g., EPA/NIH databases) verifies molecular weights and fragmentation patterns, particularly for ethynyl-substituted derivatives .
  • ¹H/¹³C NMR resolves substituent effects on isoindole ring proton environments .

Advanced Research Questions

Q. What strategies resolve contradictory yield data in multicomponent reactions for substituted isoindole-1,3-diones?

  • Answer :

  • Steric/electronic optimization : Bulky substituents (e.g., 6-membered N-formylformamide scaffolds) reduce yields to 10%, while smaller scaffolds achieve >90% .
  • Temperature control : Reactions above 160°C degrade intermediates, necessitating strict thermal monitoring .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in Passerini reactions .

Q. How can T3P®-mediated one-pot syntheses be optimized for 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones?

  • Answer :

  • Amine equivalence : Two equivalents of aniline maximize imidation efficiency (95% yield) .
  • Intermediate extraction : Bicarbonate washes after anhydride formation improve yields for acceptor-substituted derivatives (e.g., CN, NO₂) from 10% to 85% .
  • Catalyst loading : 10 mol% Pd(PPh₃)₄ in Sonogashira coupling minimizes side reactions in ethynyl-substituted derivatives .

Q. How do steric and electronic effects impact Sonogashira coupling in ethynyl-substituted isoindole-1,3-diones?

  • Answer :

  • Steric hindrance : Ortho-substituted aryl groups reduce coupling efficiency by 30–50% due to restricted Pd coordination .
  • Electronic effects : Electron-withdrawing groups (e.g., -CN) accelerate oxidative addition, while electron-donating groups (e.g., -OCH₃) slow kinetics .

Q. What methodologies enable isoindole-1,3-dione library construction for SAR studies?

  • Answer :

  • Linker diversification : Methylen linkers (C1–C5) connect isoindole cores to heterocyclic amines (e.g., benzimidazole, tetrahydroisoquinoline), enabling >50 analogs .
  • Amine fragment variation : Bicyclic amines (e.g., decahydroisoquinoline) improve blood-brain barrier penetration in neuroactive compounds .

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